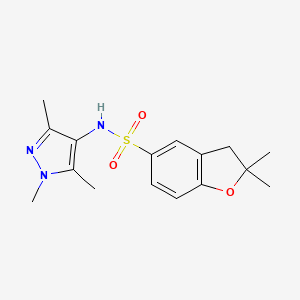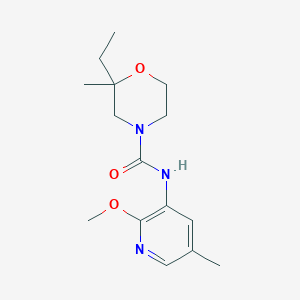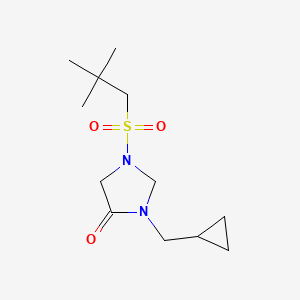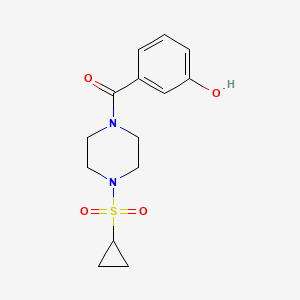![molecular formula C9H19N3O2S B7414515 1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine](/img/structure/B7414515.png)
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a cyclopropyl group attached to the piperidine ring and a sulfamoylamino group attached to a methyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with sulfamoyl chloride to introduce the sulfamoylamino group. The reaction conditions typically involve mild temperatures and anhydrous solvents to ensure high yield and purity of the final product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylamino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides or alkoxides in polar aprotic solvents.
Major products formed from these reactions include sulfonic acids, amines, and substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine can be compared with other piperidine derivatives, such as:
1-Cyclopropyl-4-aminopiperidine: This compound lacks the sulfamoylamino group, which may result in different chemical and biological properties.
4-[(Sulfamoylamino)methyl]piperidine: This compound lacks the cyclopropyl group, which may affect its reactivity and interaction with biological targets.
1-Cyclopropylpiperidine: This compound lacks both the sulfamoylamino and methyl groups, making it structurally simpler but potentially less versatile in applications.
The presence of both the cyclopropyl and sulfamoylamino groups in this compound makes it unique and potentially more effective in certain applications compared to its simpler analogs.
Propriétés
IUPAC Name |
1-cyclopropyl-4-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c10-15(13,14)11-7-8-3-5-12(6-4-8)9-1-2-9/h8-9,11H,1-7H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZJTAZNYLOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(5-ethyl-1H-pyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7414441.png)
![N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B7414446.png)
![5-[(3-Methoxy-1,2-oxazole-5-carbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7414451.png)

![N,N-dimethyl-9-[(2-methyltetrazol-5-yl)methyl]purin-6-amine](/img/structure/B7414459.png)
![N,1-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B7414462.png)
![N'-[4-cyano-2-(trifluoromethyl)phenyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7414465.png)
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7414472.png)
![3-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7414473.png)
![2,3-dimethyl-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B7414479.png)



![1-[4-(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-2-methylpiperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B7414505.png)
